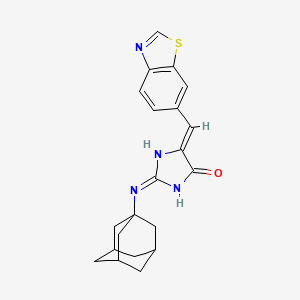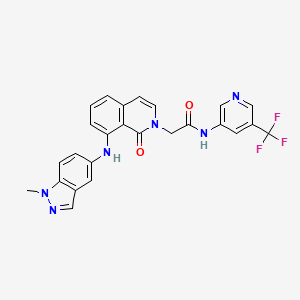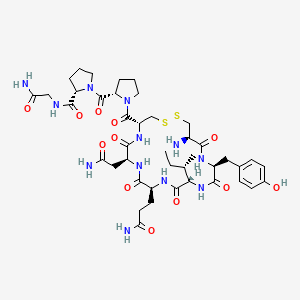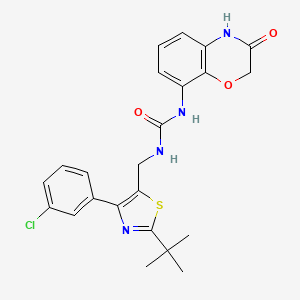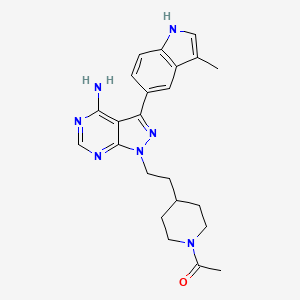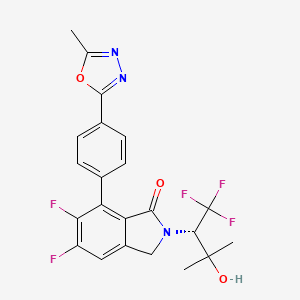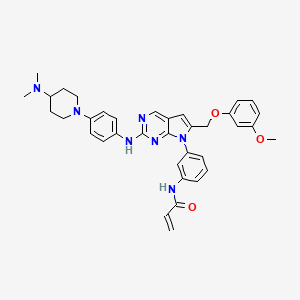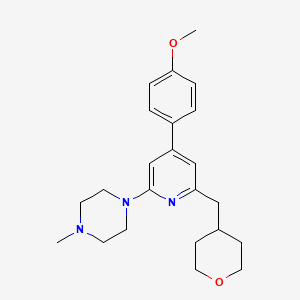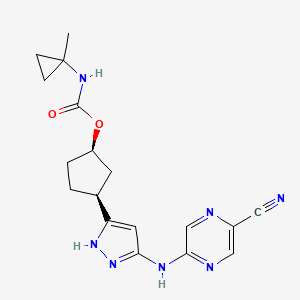
Cdk2-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk2-IN-27 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. CDK2 plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by interfering with cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically includes the formation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then substituted with specific groups to enhance their inhibitory activity against CDK2 .
Industrial Production Methods
While detailed industrial production methods for Cdk2-IN-27 are not widely published, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable purification techniques to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Cdk2-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall stability and reactivity.
Substitution: Commonly used to introduce or replace functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidinone derivatives, each with different inhibitory activities against CDK2 .
Scientific Research Applications
Cdk2-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.
Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where CDK2 is overexpressed.
Industry: Utilized in the development of new CDK2 inhibitors with improved selectivity and potency
Mechanism of Action
Cdk2-IN-27 exerts its effects by binding to the ATP-binding site of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1/S transition. The compound’s selectivity for CDK2 over other cyclin-dependent kinases is achieved through specific interactions with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
INX-315: Another selective CDK2 inhibitor with similar mechanisms of action.
Roscovitine: A broad-spectrum CDK inhibitor that also targets CDK2 but with less selectivity.
Palbociclib: Primarily targets CDK4/6 but has some activity against CDK2
Uniqueness
Cdk2-IN-27 is unique due to its high selectivity for CDK2, which minimizes off-target effects and reduces toxicity. This makes it a promising candidate for further development as a cancer therapeutic .
Properties
Molecular Formula |
C18H21N7O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(1R,3S)-3-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]cyclopentyl] N-(1-methylcyclopropyl)carbamate |
InChI |
InChI=1S/C18H21N7O2/c1-18(4-5-18)23-17(26)27-13-3-2-11(6-13)14-7-15(25-24-14)22-16-10-20-12(8-19)9-21-16/h7,9-11,13H,2-6H2,1H3,(H,23,26)(H2,21,22,24,25)/t11-,13+/m0/s1 |
InChI Key |
OOPYJNHMJJVPNR-WCQYABFASA-N |
Isomeric SMILES |
CC1(CC1)NC(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N |
Canonical SMILES |
CC1(CC1)NC(=O)OC2CCC(C2)C3=CC(=NN3)NC4=NC=C(N=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


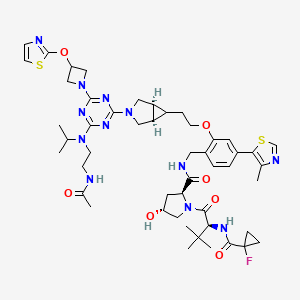
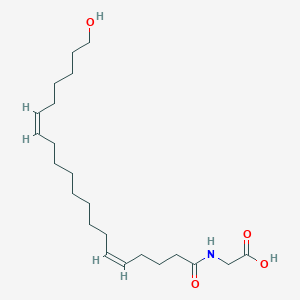
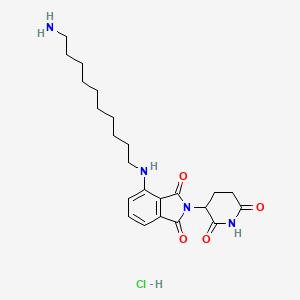
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
